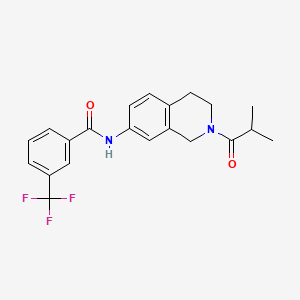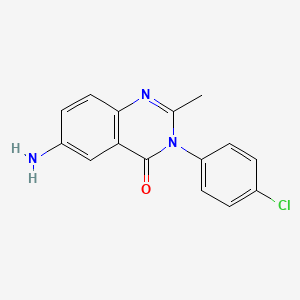
N-(4-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H23N3O4 and its molecular weight is 429.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
N-(4-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a multi-target directed ligand (MTDL) designed to interact with several key targets in the pathophysiology of certain diseases . The primary targets of this compound include β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising for the development of disease-modifying therapies .
Mode of Action
The interaction of this compound with its targets results in significant changes in the biochemical processes associated with these targets . For instance, the compound’s interaction with β-secretase (BACE) can lead to a reduction in the formation of amyloid-beta, a protein fragment that accumulates in the brains of patients with certain diseases .
Biochemical Pathways
This compound affects several biochemical pathways due to its multi-targeted nature . The compound’s interaction with its targets can influence the amyloidogenic pathway, tau phosphorylation, and cholinergic signaling . These pathways are critical in the pathophysiology of certain diseases, and their modulation can have downstream effects on neuronal function and survival .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial in determining its bioavailability . The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to be a moderate inhibitor of certain cytochrome P450 enzymes, which play a major role in drug metabolism .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its influence on its targets and the associated biochemical pathways . For example, the compound’s interaction with β-secretase (BACE) can lead to a reduction in the formation of amyloid-beta . This can potentially alleviate the amyloid-beta-induced synaptic dysfunction and neurodegeneration observed in certain diseases .
属性
CAS 编号 |
892279-73-1 |
|---|---|
分子式 |
C25H23N3O4 |
分子量 |
429.476 |
IUPAC 名称 |
N-[(4-methoxyphenyl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H23N3O4/c1-32-20-10-7-18(8-11-20)16-26-23(29)19-9-12-21-22(15-19)27-25(31)28(24(21)30)14-13-17-5-3-2-4-6-17/h2-12,15H,13-14,16H2,1H3,(H,26,29)(H,27,31) |
InChI 键 |
GQKWMMVOKKFMIJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(6-methoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2514974.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2514975.png)
![8-{[1-(4-fluoro-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline](/img/structure/B2514978.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2514980.png)


![2-{[6-(2-ethoxyphenyl)-3-(4-ethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2514988.png)

![2-[(4-cyano-2-fluorophenyl)(methyl)amino]acetic acid hydrochloride](/img/structure/B2514990.png)

![1-[4-(3-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B2514995.png)


